(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound contains a methoxyacrylate group, an ether linkage with a pyrimidine moiety, and a chloro-cyanophenyl substituent. Its molecular formula is , and it has a molecular weight of approximately .
This compound is classified under the category of organic compounds, specifically within the realm of methoxyacrylates and pyrimidine derivatives. It is often utilized in medicinal chemistry due to its potential pharmacological properties. The compound is available through various chemical suppliers, indicating its relevance in research and development .
The synthesis of (E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate typically involves multi-step synthetic routes. Key methods may include:
These synthetic pathways require optimization to enhance yield and purity, often necessitating careful control of reaction conditions such as temperature and solvent choice .
The molecular structure of (E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate features:
The structural representation can be derived from its SMILES notation, which is CC(=C(C(=O)OC)C1=CC=C(C=C1)OCC2=C(N=C(N=C2)C(=O)OC)Cl)
.
(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate can undergo several chemical reactions, including:
These reactions underline the compound's versatility in organic synthesis and its applicability in developing novel therapeutic agents .
The mechanism of action for (E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors involved in metabolic pathways. Preliminary studies suggest that compounds with similar structural motifs often exhibit significant biological activity, possibly through inhibition or modulation of these targets .
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) are often employed to assess purity and stability .
(E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate has potential applications in:
This detailed exploration highlights the significance of (E)-Methyl 2-(2-((6-(4-chloro-2-cyanophenoxy)pyrimidin-4-yl)oxy)phenyl)-3-methoxyacrylate within medicinal chemistry and emphasizes avenues for future research into its synthesis, biological activity, and potential applications.
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2